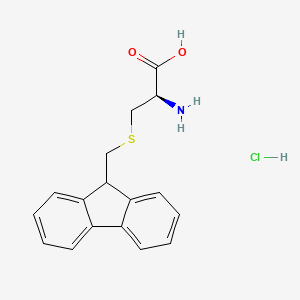

H-Cys(Fm)-OH

Vue d'ensemble

Description

H-Cys(Fm)-OH, also known as 9-fluorenylmethyloxycarbonyl cysteine, is a derivative of cysteine, an amino acid that contains a thiol group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group for the amino group of cysteine during peptide synthesis. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Mécanisme D'action

Target of Action

H-Cys(Fm)-OH, where Fm stands for 9-fluorenylmethyl, is a cysteine derivative with a protecting group . The primary targets of this compound are the thiol groups in cysteine residues within peptides and proteins . These thiol groups play crucial roles in various biological processes, including maintaining cellular redox environments and mitigating damage from free radicals and toxins .

Mode of Action

The Fm group in this compound serves as a protecting group for the cysteine thiol group . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fm group is base-labile and can be removed by NH3 in MeOH or 50% piperidine in DMF . This allows for controlled deprotection and subsequent reactions with the cysteine thiol group.

Biochemical Pathways

The use of this compound in peptide and protein synthesis impacts various biochemical pathways. For instance, the modification of cysteine residues can influence the redox potential of the Cys/CySS system, which is implicated in inflammation associated with various diseases . Additionally, the ability to selectively modify cysteine residues can enable the creation of activity-based probes for studying protein function .

Pharmacokinetics

The use of protecting groups like fm can influence these properties by affecting the compound’s stability, solubility, and reactivity .

Result of Action

The use of this compound allows for the selective modification of cysteine residues in peptides and proteins . This can enable the synthesis of complex molecular targets, such as disulfide-rich peptides and semisynthetic proteins . Additionally, it can facilitate the creation of activity-based probes for studying protein function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fm protecting group can be affected by the presence of bases, which can remove the group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency of the protection and deprotection processes .

Analyse Biochimique

Biochemical Properties

H-Cys(Fm)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the redox potential of Cysteine/Cystine is implicated in inflammation associated with various diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxidized extracellular E h Cys/CySS increases pro-IL-1β and IL-1β mRNA levels in human monocytes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Fm)-OH typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved by reacting cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase techniques allows for the efficient assembly of peptides with multiple amino acids, including those containing cysteine .

Analyse Des Réactions Chimiques

Types of Reactions

H-Cys(Fm)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of cystine (disulfide-linked cysteine).

Reduction: Regeneration of free cysteine.

Substitution: Deprotected cysteine ready for further peptide coupling.

Applications De Recherche Scientifique

H-Cys(Fm)-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based therapeutics.

Industry: In the production of synthetic peptides for research and pharmaceutical applications

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Cys-OH: Uses tert-butyloxycarbonyl (Boc) as a protecting group.

Cbz-Cys-OH: Uses benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

H-Cys(Fm)-OH is unique due to the properties of the Fmoc group, which is stable under acidic conditions but can be removed under basic conditions. This allows for selective deprotection and functionalization, making it highly suitable for SPPS .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S.ClH/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEGSXXJPHXBPA-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

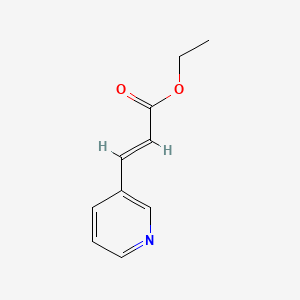

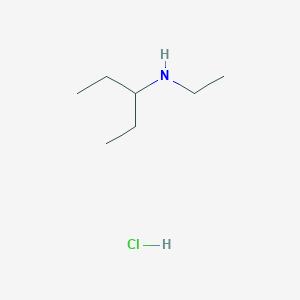

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)